An In-Depth Technical Guide to 1,9-Dimethylxanthine: Chemical Structure and Properties
An In-Depth Technical Guide to 1,9-Dimethylxanthine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Dimethylxanthine is a purine alkaloid belonging to the methylxanthine family, which includes well-known compounds such as caffeine, theophylline, and theobromine. As a dimethylated derivative of xanthine, it features methyl groups at the 1- and 9-positions of the purine ring structure. While less studied than its more common isomers, 1,9-dimethylxanthine is of interest to researchers due to its potential pharmacological activities, primarily as an adenosine receptor antagonist and a phosphodiesterase inhibitor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 1,9-dimethylxanthine, with a focus on presenting available data in a structured format and outlining relevant experimental methodologies.
Chemical Structure and Identification
1,9-Dimethylxanthine is structurally characterized by a fused pyrimidinedione and imidazole ring system, with methyl substitutions at positions 1 and 9.
| Identifier | Value |
| IUPAC Name | 1,9-dimethyl-3H-purine-2,6-dione |
| Molecular Formula | C₇H₈N₄O₂[3][4] |
| Molecular Weight | 180.16 g/mol [3] |
| CAS Number | 33073-01-7 |
| SMILES String | CN1C=NC2=C1NC(=O)N(C2=O)C |
| InChI Key | XKZALMBJTMJPFU-UHFFFAOYSA-N |
| Synonyms | 1,9-Dimethyl-1H-purine-2,6(3H,9H)-dione, 1,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione |
Physicochemical Properties
| Property | 1,9-Dimethylxanthine | Theophylline (1,3-Dimethylxanthine) |
| Melting Point | Data not available | 271-273 °C |
| Boiling Point | Data not available | 312.97 °C (rough estimate) |
| Water Solubility | Moderate (qualitative) | Sparingly soluble |
| pKa | Data not available | 8.6 (acidic), 0.7 (basic) |
| LogP (Predicted) | -0.5 | -0.02 |
Pharmacological Properties
1,9-Dimethylxanthine is known to be an adenosine receptor antagonist and a phosphodiesterase inhibitor, which are characteristic activities of the methylxanthine class. However, specific quantitative data on its potency, such as Ki values for adenosine receptor subtypes or IC50 values for phosphodiesterase isoforms, are not available in the reviewed literature.
| Pharmacological Target | Activity | Quantitative Data (Ki/IC50) |
| Adenosine Receptors | Antagonist | Data not available |
| Phosphodiesterases (PDEs) | Inhibitor | Data not available |
Experimental Protocols
Detailed, validated experimental protocols specifically for 1,9-dimethylxanthine are scarce in the public domain. The following sections provide generalized methodologies based on common practices for xanthine derivatives.
Synthesis
A common route for the synthesis of N-methylated xanthines involves the direct methylation of a suitable xanthine precursor.
Generalized Protocol for N-Methylation of Xanthine:
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Dissolution: Dissolve the starting xanthine material in an appropriate aprotic polar solvent, such as dimethylformamide (DMF).
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Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the nitrogen atoms of the purine ring, creating nucleophilic sites.
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Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to allow for the methylation to proceed. The stoichiometry of the methylating agent can be adjusted to favor the desired degree of methylation.
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Work-up: After the reaction is complete, the mixture is typically quenched with water and the product is extracted with an organic solvent.
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Purification: The crude product is then purified using techniques such as column chromatography or recrystallization.
Purification
Generalized Protocol for Recrystallization from Ethanol:
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Dissolution: Dissolve the crude 1,9-dimethylxanthine in a minimal amount of hot ethanol.
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Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot to remove the charcoal.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the 1,9-dimethylxanthine will decrease, leading to the formation of crystals. For further crystallization, the solution can be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum or in a desiccator.
Analytical Methods
High-performance liquid chromatography (HPLC) is a common method for the analysis of methylxanthines.
Generalized HPLC Protocol for Methylxanthine Analysis:
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Column: A reversed-phase C18 column is typically used.
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Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of water (often with a small amount of acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is commonly employed.
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Detection: UV detection at a wavelength of approximately 273 nm is suitable for methylxanthines.
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Sample Preparation: Samples, such as those from biological matrices, may require a solid-phase extraction (SPE) clean-up step prior to HPLC analysis to remove interfering substances.
Biological Activity and Signaling Pathways
The primary mechanisms of action for methylxanthines involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. These actions can lead to a variety of downstream cellular effects.
Adenosine Receptor Antagonism
Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. By blocking these receptors, methylxanthines like 1,9-dimethylxanthine can interfere with adenosine-mediated signaling. For instance, antagonism of A₁ and A₂ₐ receptors in the central nervous system is largely responsible for the stimulant effects of caffeine.
Caption: Adenosine receptor antagonism by 1,9-dimethylxanthine.
Phosphodiesterase (PDE) Inhibition
PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling. By inhibiting PDEs, methylxanthines can increase the intracellular concentrations of these second messengers. This can lead to the activation of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate a variety of substrate proteins, modulating numerous cellular processes.
